5-Hydrazinyl-1H-indazole hydrochloride
Description
Significance of Nitrogen-Containing Heterocycles in Drug Discovery
Nitrogen-containing heterocycles are cyclic organic compounds containing at least one nitrogen atom in the ring structure. They are fundamental building blocks in medicinal chemistry, forming the core of a vast number of natural products, vitamins, and, crucially, pharmaceutical drugs. nih.govnih.gov Their prevalence is statistically significant; an analysis of U.S. FDA-approved pharmaceuticals revealed that 59% of unique small-molecule drugs contain a nitrogen heterocycle. acs.orgmsesupplies.com A more recent study from 2013-2023 saw this number increase to an astounding 82%. acs.orgnih.gov
This widespread use can be attributed to several key factors. The nitrogen atoms within these rings can form hydrogen bonds with biological targets such as enzymes and receptors, a crucial interaction for modulating their function. nih.govnih.gov Furthermore, their structural diversity and stability allow for the fine-tuning of a molecule's pharmacological properties. rsc.orgijsrtjournal.com These characteristics make nitrogen heterocycles a cornerstone of drug design, contributing to therapies for a wide array of diseases. nih.govnih.gov
The Indazole Nucleus: A Prominent Pharmacophore
Within the large family of nitrogen heterocycles, the indazole nucleus has emerged as a "privileged structure" or prominent pharmacophore in medicinal chemistry. pnrjournal.com A pharmacophore is the essential part of a molecule responsible for its biological activity. The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is present in numerous compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties. nih.govnih.govhuji.ac.il Its versatility has made it a focus of intense research and a key component in several FDA-approved drugs. rsc.orgrsc.org
Overview of the Indazole Scaffold and its Tautomeric Forms (1H- and 2H-Indazoles)
The indazole molecule (C₇H₆N₂) is an aromatic heterocyclic system that exists in different isomeric forms called tautomers. austinpublishinggroup.com Tautomers are isomers that readily interconvert, and in the case of indazole, this involves the position of a hydrogen atom on one of the two nitrogen atoms in the pyrazole ring. austinpublishinggroup.comchemicalbook.com
The two primary tautomeric forms are:
1H-indazole: The hydrogen atom is attached to the nitrogen at position 1. This form is generally the more thermodynamically stable of the two. nih.govnih.govresearchgate.net Theoretical calculations indicate that the 1H-tautomer is more stable than the 2H-tautomer by approximately 2.3 kcal/mol. austinpublishinggroup.comchemicalbook.comcaribjscitech.com
2H-indazole: The hydrogen atom is attached to the nitrogen at position 2. nih.govnih.govresearchgate.net While less stable, derivatives of 2H-indazole are also of significant interest in medicinal chemistry. nih.gov
The specific tautomeric form and the substitution pattern on the indazole ring can significantly influence the molecule's biological activity and how it binds to its target. nih.gov The ability to selectively synthesize one tautomer over the other is a key challenge and area of focus in synthetic chemistry. pnrjournal.com
Table 1: Comparison of Indazole Tautomers This table provides a summary of the key differences between the two primary tautomers of indazole.
| Feature | 1H-Indazole | 2H-Indazole |
|---|---|---|
| Description | Benzenoid form with hydrogen on nitrogen at position 1. | Quinonoid form with hydrogen on nitrogen at position 2. |
| Stability | Thermodynamically more stable, the predominant form. nih.govnih.govchemicalbook.com | Kinetically favored in some reactions, but generally less stable. nih.gov |
| Energy Difference | The 1H-tautomer is approximately 2.3-3.6 kcal/mol more stable than the 2H-tautomer. chemicalbook.com |
Historical Context of Indazole Synthesis and Medicinal Applications
The history of indazole synthesis dates back to the late 19th century. The renowned chemist Emil Fischer first reported a synthesis of a related heterocyclic system, the indole (B1671886), in 1883, a reaction that bears his name. wikipedia.orgwikiwand.comresearchgate.netsynarchive.com The first synthesis of the indazole ring system itself is also attributed to Fischer, who prepared it from o-hydrazino cinnamic acid in the early 1880s. caribjscitech.comresearchgate.net Early synthetic methods often involved the cyclization of appropriately substituted aryl hydrazones or o-toluidines. lookchem.comjocpr.com
Early investigations into its medicinal applications revealed that some indazole derivatives possessed analgesic, antipyretic, and anti-inflammatory properties. nih.govresearchgate.net One of the most well-known early indazole derivatives is Benzydamine, a non-steroidal anti-inflammatory drug with local anesthetic properties. wikipedia.org These initial findings paved the way for decades of research, cementing the indazole scaffold's importance in the development of new therapeutic agents. nih.govexlibrisgroup.combiu.ac.il
Role of 5-Hydrazinyl-1H-indazole Hydrochloride as a Synthetic Precursor and Derivative
The compound this compound serves as a crucial starting material, or synthetic precursor, for building more complex molecules with specific biological functions. uni.lu Its structure contains two key features: the stable 1H-indazole core and a reactive hydrazinyl group (-NHNH₂) at the 5-position. This hydrazinyl group is a versatile functional handle that can participate in a variety of chemical reactions to form new bonds and build larger molecular architectures.
This reactivity is particularly valuable in the synthesis of kinase inhibitors. nih.gov Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of diseases like cancer. The hydrazinyl group of 5-Hydrazinyl-1H-indazole can be used to create hydrazones, which are known to be effective components in kinase inhibitors. nih.govresearchgate.net By reacting this compound with various aldehydes or ketones, medicinal chemists can generate large libraries of diverse indazole-based compounds. These new derivatives can then be screened for their ability to inhibit specific kinases, leading to the discovery of potential new anti-cancer drugs. jocpr.com The hydrochloride salt form enhances the compound's stability and solubility, making it easier to handle and use in these synthetic processes.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1H-indazol-5-ylhydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.ClH/c8-10-6-1-2-7-5(3-6)4-9-11-7;/h1-4,10H,8H2,(H,9,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSGXXUYIDEIGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NN)C=NN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1012879-50-3 | |
| Record name | 1H-Indazole, 5-hydrazinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1012879-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies for 5 Hydrazinyl 1h Indazole Hydrochloride and Its Derivatives
Strategic Approaches to 1H-Indazole Core Synthesis
The construction of the bicyclic 1H-indazole system is the foundational step in the synthesis of its various derivatives. Over the years, a multitude of synthetic strategies have been developed, ranging from classical condensation reactions to more sophisticated modern catalytic methods.
Conventional Synthetic Pathways to Indazole Derivatives
Historically, the synthesis of the indazole core has relied on several named reactions and classical cyclization strategies. A common approach involves the intramolecular cyclization of ortho-substituted benzene (B151609) derivatives. For instance, the reaction of substituted salicylaldehydes with hydrazine (B178648) hydrochloride under reflux conditions in an acidic medium such as ethanol has been a long-standing method for producing 1H-indazoles. qu.edu.qanih.gov While effective, this method can be limited by the need for elevated temperatures and the potential for side reactions, including the formation of hydrazones and dimers. nih.gov
Another classical approach is the diazotization of o-toluidine and its derivatives, followed by cyclization. nih.gov This method involves the in-situ generation of a diazonium salt, which then undergoes an intramolecular reaction to form the pyrazole (B372694) ring fused to the benzene ring. Similarly, the reaction of anthranilic acid with sodium nitrite leads to a diazonium salt intermediate that, upon reduction and cyclization, yields the 1H-indazole core. nih.gov
Palladium-catalyzed cross-coupling reactions have also been employed in the synthesis of indazoles. For example, the reaction between 2-bromobenzaldehyde and benzophenone hydrazone, followed by an acid-catalyzed cyclization, provides a route to 1H-indazoles. nih.gov Furthermore, copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones has been developed as a convenient protocol for the synthesis of N-phenyl- and N-thiazolyl-1H-indazoles. beilstein-journals.org
The table below summarizes some of the conventional methods for the synthesis of the 1H-indazole core.
| Starting Material(s) | Key Reagents | Reaction Type | Ref. |
| Substituted Salicylaldehydes | Hydrazine Hydrochloride, Acid | Condensation/Cyclization | qu.edu.qanih.gov |
| o-Toluidine Derivatives | Sodium Nitrite, Acid | Diazotization/Cyclization | nih.gov |
| Anthranilic Acid | Sodium Nitrite, Reducing Agent | Diazotization/Reduction/Cyclization | nih.gov |
| 2-Bromobenzaldehyde, Benzophenone Hydrazone | Palladium Catalyst, Acid | Cross-Coupling/Cyclization | nih.gov |
| o-Chlorinated Arylhydrazones | Copper Catalyst, Base, Ligand | Intramolecular N-Arylation | beilstein-journals.org |
One-Pot and Multicomponent Reactions in Indazole Synthesis
To improve efficiency and reduce waste, one-pot and multicomponent reactions have emerged as powerful strategies for the synthesis of indazole derivatives. These methods allow for the construction of complex molecules in a single reaction vessel without the need for isolation of intermediates.
One such example is the copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazoles, which provides the desired products in moderate to good yields and is tolerant of various functional groups on the aromatic ring. mdpi.com Another efficient approach involves the reaction of ortho-alkoxy acetophenone with hydrazine hydrate and iodine in DMSO, which leads to the rapid formation of 1H-indazoles in high yields with no observed byproducts. nih.gov
A general one-pot protocol for the formation of 1-aryl-1H-indazoles has been developed that does not rely on the specific substitution patterns required for SNAr cyclization, achieving yields of 62–78%. researchgate.net This method often involves the in-situ formation of an arylhydrazone followed by a cyclization step.
The following table highlights some examples of one-pot and multicomponent reactions for indazole synthesis.
| Starting Material(s) | Key Reagents/Catalysts | Product Type | Ref. |
| ortho-Iodobenzyl bromides, Di-tert-butyl hydrazodiformate | Copper(I) Iodide, 1,10-Phenanthroline, Cesium Carbonate | 2,3-Dihydro-1H-indazoles | mdpi.com |
| ortho-Alkoxy Acetophenone, Hydrazine Hydrate | Iodine, DMSO | 1H-Indazoles | nih.gov |
| Acetophenone/Benzaldehyde derivatives, Arylhydrazines | Base | 1-Aryl-1H-indazoles | researchgate.net |
Synthesis of Hydrazine-Substituted Indazoles, with a Focus on the 5-Position
With a robust indazole core in hand, the next critical step is the introduction of the hydrazine moiety at the 5-position. This functional group serves as a versatile handle for further derivatization to generate a diverse range of advanced indazole derivatives.
Generation of 5-Hydrazinyl-1H-indazole Hydrochloride
The synthesis of this compound is most commonly achieved through a two-step sequence starting from the readily available 5-amino-1H-indazole. This process involves the diazotization of the primary amino group, followed by the reduction of the resulting diazonium salt to the corresponding hydrazine.
The first step, diazotization, is a well-established reaction in organic chemistry. It involves treating the aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid such as hydrochloric acid, at low temperatures (0-5 °C). This reaction converts the amino group into a diazonium salt.
Derivatization of the Hydrazine Moiety to Yield Advanced Indazole Derivatives
The hydrazine group at the 5-position of the 1H-indazole core is a nucleophilic and reactive functional group that allows for a wide array of chemical transformations. This versatility enables the synthesis of a diverse library of advanced indazole derivatives with potentially interesting biological activities.
One common derivatization strategy is the reaction of the hydrazine with 1,3-dicarbonyl compounds, such as acetylacetone, to form pyrazole-substituted indazoles. qu.edu.qa This cyclocondensation reaction proceeds readily, often with heating in a suitable solvent like ethanol, to yield a new heterocyclic ring attached to the indazole core.
Furthermore, the hydrazine moiety can be converted into other five-membered heterocycles like oxadiazoles and thiadiazoles. For instance, treatment of an indazole hydrazide with carbon disulfide in the presence of a base leads to the formation of a mercapto-oxadiazole ring. qu.edu.qa Similarly, reaction with aldehydes followed by oxidative cyclization with ferric chloride can yield triazole derivatives. qu.edu.qa
The following table provides examples of derivatization reactions of the hydrazine moiety.
| Reagent | Product Type | Reaction Conditions | Ref. |
| Acetylacetone | (3,5-Dimethyl-1H-pyrazol-1-yl)-1H-indazole | Ethanol, Reflux | qu.edu.qa |
| Aldehydes | Indazolyl Hydrazones | Ethanol, Reflux | qu.edu.qa |
| Carbon Disulfide, Potassium Hydroxide | 5-(Indazolyl)-1,3,4-oxadiazole-2-thiol | Ethanol, Reflux | qu.edu.qa |
| Phenylisothiocyanate, Sodium Hydroxide | N-Phenyl-2-(indazolyl)hydrazinecarbothioamide | Ethanol, Reflux | qu.edu.qa |
| Aldehydes, Ferric Chloride | 1-(Indazolyl)- beilstein-journals.orgnih.govnih.govtriazolo[4,3-a]pyridines | Acetic Acid, Stirring | qu.edu.qa |
Advanced Synthetic Techniques and Reaction Mechanisms
Modern synthetic chemistry has introduced a range of advanced techniques to improve the efficiency, selectivity, and environmental footprint of chemical reactions. These methods, along with a deeper understanding of reaction mechanisms, have significantly impacted the synthesis of indazole derivatives.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The application of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. For example, the synthesis of 1H-indazoles from salicylaldehydes and hydrazine hydrate has been successfully carried out under microwave conditions. beilstein-journals.org
In terms of reaction mechanisms, the formation of the indazole ring has been the subject of numerous studies. The Fischer indole (B1671886) synthesis, a classic method for preparing indoles, shares mechanistic similarities with some indazole syntheses that proceed through hydrazone intermediates. The mechanism typically involves the formation of a hydrazone, followed by a qu.edu.qaqu.edu.qa-sigmatropic rearrangement.
More contemporary named reactions for indazole synthesis include the Cadogan and Davis-Beirut reactions. The Cadogan reaction involves the reductive cyclization of o-nitrobenzylamines or related compounds, often using phosphites as the reducing agent. The Davis-Beirut reaction provides a route to 2H-indazoles through the base-catalyzed cyclization of o-nitrobenzylamines.
A deeper understanding of these mechanisms allows for the rational design of new synthetic routes and the optimization of existing ones. For example, understanding the intermediates and transition states in a catalytic cycle can lead to the development of more efficient catalysts for indazole synthesis.
Nucleophilic Aromatic Substitution (SNAr) in Indazole Ring Closure
Nucleophilic aromatic substitution (SNAr) is a powerful mechanism for forming the indazole heterocycle. acs.orgwikipedia.orgnih.gov This strategy typically involves an intramolecular cyclization where a nucleophilic nitrogen atom displaces a suitable leaving group on an aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex. wikipedia.org
A common approach involves the formation of arylhydrazones from carbonyl compounds that contain an ortho-halogen (often fluorine, due to its high electronegativity) and an activating group, such as a nitro group. nih.gov The hydrazone's N-H group is deprotonated by a base, creating a potent nucleophile that attacks the carbon bearing the halogen, leading to ring closure and formation of the indazole system. nih.gov This method has been successfully applied to generate 1-aryl-5-nitro-1H-indazoles, where a fluorine atom at the C2 position of a benzene ring is displaced by the hydrazone nitrogen. nih.gov The reaction proceeds efficiently, often in a one-pot domino process, providing high yields of the desired indazole products. nih.gov
Another application of SNAr in indazole synthesis is the formation of arylazoindazoles. In this method, a formazan derivative containing a pentafluorophenyl (C₆F₅) group undergoes a base-induced cyclization. acs.org The deprotonated NH group acts as the nucleophile, displacing one of the fluorine atoms on the C₆F₅ ring in an intramolecular SNAr reaction to form the indazole heterocycle in excellent yield. acs.org
Table 1: Examples of SNAr Cyclization for 1-Aryl-5-nitro-1H-indazole Synthesis nih.gov
| Starting Aldehyde/Ketone | Arylhydrazine | Product | Yield (%) |
| 2-Fluoro-5-nitroacetophenone | Phenylhydrazine | 1-Phenyl-3-methyl-5-nitro-1H-indazole | 90 |
| 2-Fluoro-5-nitroacetophenone | 4-Methoxyphenylhydrazine | 1-(4-Methoxyphenyl)-3-methyl-5-nitro-1H-indazole | 85 |
| 2-Fluoro-5-nitrobenzaldehyde | Phenylhydrazine | 1-Phenyl-5-nitro-1H-indazole | 74 |
| 2-Fluoro-5-nitrobenzaldehyde | 4-Chlorophenylhydrazine | 1-(4-Chlorophenyl)-5-nitro-1H-indazole | 70 |
Annulation Reactions for Substituted Indazoles
Annulation reactions, which involve the formation of a ring onto a pre-existing molecule, are a cornerstone of indazole synthesis. chim.it A prominent strategy is the [3+2] cycloaddition, where a three-atom component reacts with a two-atom component to form the five-membered pyrazole ring of the indazole system. nih.govnih.gov
One such approach utilizes the reaction of arynes with hydrazones. nih.gov Arynes, highly reactive intermediates derived from aryl halides or triflates, serve as the two-atom component. They react with various hydrazones, such as N-tosylhydrazones or N-aryl/alkylhydrazones, to afford a variety of substituted 1H-indazoles. nih.gov The reaction conditions can be tuned to proceed through different pathways, including via in-situ generated diazo compounds or through annulation/elimination or annulation/oxidation processes. nih.gov
Another effective [3+2] cycloaddition method involves the reaction of arynes with sydnones. nih.gov This approach provides a rapid and efficient route to 2H-indazoles under mild conditions and in high yields, notably without contamination from 1H-indazole isomers. nih.gov The reaction tolerates a range of functional groups on both the sydnone and the aryne precursor. nih.gov
Copper-Catalyzed and Oxidative Annulation Approaches
Transition-metal catalysis has significantly advanced the synthesis of indazoles, with copper and rhodium being particularly effective. Copper-catalyzed methods often provide efficient access to substituted indazoles under mild conditions. rsc.orgrsc.org For instance, the intramolecular C-N bond formation of 2-chloro-benzoic acid-N'-aryl hydrazides can be achieved using a low loading of cuprous (I) iodide to yield 1-substituted indazol-3-ones. rsc.org
Oxidative annulation reactions represent another modern approach. Rhodium(III)-catalyzed C-H functionalization followed by intramolecular annulation is a notable example. acs.orgresearchgate.net This method can be used to synthesize 3-acyl-2H-indazoles from azobenzenes and sulfoxonium ylides, demonstrating high chemoselectivity and broad functional group tolerance. acs.orgresearchgate.net Furthermore, rhodium catalysis can achieve the direct annulative π-extension of indazoles through an oxidative C-H/C-H vinylene cyclization, using vinylene carbonate as a "vinylene transfer" agent. nih.gov
Silver(I)-mediated intramolecular oxidative C-H amination offers another pathway for constructing the 1H-indazole scaffold. acs.org This process is particularly useful for synthesizing 3-substituted indazoles that are otherwise difficult to access. Mechanistic studies suggest the reaction proceeds via a single electron transfer (SET) mediated by the Ag(I) oxidant. acs.org
Flow Chemistry Applications in 1H-Indazole Synthesis
Flow chemistry has emerged as a valuable technology for the synthesis of heterocyclic compounds, including 1H-indazoles. acs.orgresearchgate.netnih.gov This approach offers significant advantages over traditional batch processing, such as enhanced safety, improved heat transfer, greater reproducibility, and straightforward scalability. acs.orgresearchgate.netscielo.br
A general and versatile route for synthesizing a range of indazoles utilizes a flow reactor to react o-fluorobenzaldehydes with tert-butyl carbazate at elevated temperatures. researchgate.net The continuous-flow setup allows for precise control over reaction parameters like temperature and residence time, enabling the efficient and safe production of indazole derivatives. nih.govresearchgate.net This methodology has been optimized using response surface methodology to achieve high yields of products like 6-bromo-4-fluoro-1H-indazole. researchgate.net The use of flow reactors facilitates the synthesis of multigram quantities of pharmaceutically relevant indazole fragments on demand. acs.orgresearchgate.net
Table 2: Representative Flow Chemistry Synthesis of N-Aryl Indazoles nih.gov
| Substrate | Conditions | Residence Time | Yield (%) |
| Nitroaromatic Imine | Triethyl phosphite, two coiled reactors in series | 1 hour | 69-80 |
| Aryl Azide + Amine | Toluene, copper coil at 120 °C | 30 minutes | up to 95 |
Functionalization Strategies for Indazole Scaffolds
Once the indazole core is synthesized, its further functionalization is often necessary to produce target molecules with desired properties. Transition metal-catalyzed cross-coupling reactions are indispensable tools for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the indazole ring. researchgate.net
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly efficient method for creating C(sp²)-C(sp²) bonds by coupling halo-indazoles with organoboronic acids. mdpi.comnih.gov This reaction is valued for its mild conditions, broad substrate scope, and tolerance of diverse functional groups. nih.gov
It has been widely used for the C-3 and C-7 functionalization of the indazole scaffold. nih.govmdpi.comnih.gov For example, 3-iodo-1H-indazoles can be coupled with various aryl boronic acids to produce 3-aryl indazole scaffolds. nih.gov Similarly, a regioselective C-7 bromination of 4-substituted 1H-indazoles, followed by a Suzuki-Miyaura reaction, provides access to a series of novel C-7 arylated indazoles. nih.gov The reaction is effective even for unprotected, nitrogen-rich heterocycles like indazole, which can sometimes inhibit palladium catalysts. acs.org
Table 3: Suzuki-Miyaura Coupling of 7-Bromo-4-substituted-1H-indazoles nih.gov
| Indazole Substrate | Boronic Acid | Catalyst | Base | Yield (%) |
| 7-Bromo-4-(methylsulfonyl)amino-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 75 |
| 7-Bromo-4-(acetyl)amino-1H-indazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 80 |
| 7-Bromo-4-(p-tolylsulfonyl)amino-1H-indazole | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 68 |
The Mizoroki-Heck reaction provides another powerful palladium-catalyzed method for C-C bond formation, typically involving the coupling of a halide with an alkene. nih.govwikipedia.org In the context of indazole functionalization, the Heck reaction has been employed for C-3 modification. For instance, 3-iodoindazoles can undergo a Heck cross-coupling reaction with methyl acrylate to introduce an acrylic ester moiety at the 3-position, creating a versatile intermediate for further synthesis. researchgate.net
While effective, the Heck reaction for C-3 functionalization of 1H-indazoles can sometimes be less efficient than Suzuki-Miyaura coupling and may require careful protection of the indazole N-H group to prevent the formation of unwanted by-products. researchgate.net The intramolecular version of the Heck reaction is a well-established strategy for constructing cyclic and macrocyclic structures, which can be applied to create complex, fused-ring systems incorporating the indazole nucleus. nih.govwikipedia.org
Aldol Reactions
The application of the Aldol reaction and its variants in the direct synthesis of this compound or its immediate precursors is not extensively documented in scientific literature. While condensation reactions are fundamental to the formation of the indazole ring, these typically involve the reaction of a hydrazine with a carbonyl compound (such as an aldehyde or ketone) leading to a hydrazone, which subsequently undergoes intramolecular cyclization. nih.gov This pathway, particularly starting from ortho-substituted phenylhydrazines or by reacting hydrazines with ortho-halo or ortho-hydroxy benzaldehydes, is distinct from the classic carbon-carbon bond formation that characterizes an Aldol reaction. nih.govyoutube.com
The Aldol reaction itself is a cornerstone of organic synthesis, creating a β-hydroxy carbonyl compound through the addition of an enolate to an aldehyde or ketone. youtube.com A subsequent dehydration, known as an Aldol condensation, yields an α,β-unsaturated carbonyl compound. youtube.com While these reactions are versatile for constructing complex carbon skeletons, their specific use for building the indazole core or functionalizing it to introduce a hydrazinyl group at the 5-position has not been a primary reported strategy. Synthetic chemists have favored other routes, such as those beginning with substituted anilines or benzaldehydes, to construct the 5-substituted indazole scaffold.
Precursors and Starting Materials for this compound Synthesis
The synthesis of this compound relies on a multi-step pathway starting from readily available substituted benzene derivatives. The key intermediates in this process are 5-nitroindazole and 5-aminoindazole (B92378). The general strategy involves the construction of the 5-nitro-substituted indazole ring, followed by the reduction of the nitro group to an amine, and finally, the conversion of the amino group into the target hydrazinyl functionality.
A pivotal precursor, 5-nitroindazole , can be synthesized through several established methods. Two common routes start from either 2-methyl-4-nitroaniline or 2-fluoro-5-nitrobenzaldehyde.
One classic approach, often referred to as the Jacobsen modification, involves the diazotization of 2-methyl-4-nitroaniline (also known as 2-amino-5-nitrotoluene). In this process, the aniline is treated with sodium nitrite in an acidic medium like glacial acetic acid. orgsyn.org The resulting unstable diazonium salt undergoes an intramolecular cyclization, where the diazonium group reacts with the ortho-methyl group to form the pyrazole ring fused to the benzene ring, yielding 5-nitroindazole. orgsyn.org This reaction typically requires careful temperature control and a period of several days for the cyclization to complete. orgsyn.org
| Starting Material | Reagents | Key Transformation | Product | Yield (%) |
| 2-Methyl-4-nitroaniline | 1. Sodium Nitrite2. Glacial Acetic Acid | Diazotization and intramolecular cyclization | 5-Nitroindazole | 72-80% orgsyn.org |
An alternative and often high-yielding synthesis of 5-nitroindazole starts with 2-fluoro-5-nitrobenzaldehyde. chemicalbook.comchemicalbook.com This method involves a condensation reaction with hydrazine hydrate in a polar aprotic solvent like N,N-dimethylformamide (DMF). chemicalbook.comnih.gov The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular nucleophilic aromatic substitution (SNAr), where the terminal nitrogen of the hydrazine displaces the fluorine atom to close the indazole ring. nih.govresearchgate.net
| Starting Material | Reagents | Key Transformation | Product |
| 2-Fluoro-5-nitrobenzaldehyde | Hydrazine Hydrate, DMF | Condensation and intramolecular SNAr cyclization | 5-Nitroindazole |
Once 5-nitroindazole is obtained, the next crucial precursor, 5-aminoindazole , is prepared through the reduction of the nitro group. This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents. Common methods include catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or chemical reduction with metals in acidic media (e.g., tin(II) chloride in hydrochloric acid).
The final step in forming the target compound's core structure involves converting the amino group of 5-aminoindazole into a hydrazinyl group. This is typically accomplished via a two-step sequence:
Diazotization : The 5-aminoindazole is treated with sodium nitrite in a cold, acidic solution (e.g., hydrochloric acid) to form the corresponding diazonium salt.
Reduction : The isolated or in situ generated diazonium salt is then reduced to the hydrazine. A common reducing agent for this purpose is stannous chloride (SnCl₂) or sodium sulfite. The reaction with stannous chloride provides the hydrazine, which is then typically isolated as its hydrochloride salt, yielding this compound.
This sequence from 5-aminoindazole is a well-established method for the preparation of arylhydrazines from arylamines.
The primary starting materials and key precursors are summarized below:
| Compound Role | Compound Name |
| Starting Material | 2-Methyl-4-nitroaniline orgsyn.orgchemicalbook.com |
| Starting Material | 2-Fluoro-5-nitrobenzaldehyde chemicalbook.comchemicalbook.com |
| Key Precursor | 5-Nitroindazole orgsyn.orgchemicalbook.com |
| Key Precursor | 5-Aminoindazole chemicalbook.com |
Molecular Design, Structure Activity Relationships, and Mechanistic Insights of 5 Hydrazinyl 1h Indazole Hydrochloride Derivatives
Rational Design of Indazole-Based Chemical Entities
The development of indazole-based therapeutic agents is often guided by rational design principles, leveraging both the intrinsic properties of the indazole scaffold and computational drug design methodologies. longdom.orgrsc.org
The indazole nucleus is considered a "privileged scaffold" in drug discovery, particularly for the development of protein kinase inhibitors. rsc.org Its structure, featuring adjacent nitrogen atoms, is adept at forming crucial hydrogen bond interactions within the ATP-binding site of many kinases, mimicking the binding of the adenine (B156593) portion of ATP. researchgate.net This inherent property makes it an excellent starting point for designing targeted inhibitors.
A common strategy involves using a known inhibitor as a template. For instance, in the development of Monopolar spindle 1 (Mps1) kinase inhibitors, the pan-kinase inhibitor anthrapyrazolone (SP600125) served as the initial model. acs.orgacs.org By analyzing the crystal structure of this inhibitor bound to a kinase, researchers designed an indazole-based scaffold that could replicate the key interactions, leading to the identification of a new lead compound. acs.orgacs.org This scaffold-hopping approach allows for the creation of novel chemical entities with potentially improved potency and selectivity. The indazole core's versatility allows for the facile introduction of various functional groups to modulate properties and target different enzymes. researchgate.netpnrjournal.com
Both ligand-based and structure-based methods are integral to the rational design of indazole derivatives. nih.gov
Structure-Based Drug Design (SBDD): This approach relies on the three-dimensional structure of the biological target, typically obtained through X-ray crystallography. nih.gov For example, the design of potent Mps1 inhibitors was significantly advanced by using the crystal structure of an initial indazole lead compound bound to the Mps1 kinase. acs.org This structural information provided precise insights into the binding mode and enabled the rational design of modifications to enhance potency and selectivity. acs.org Similarly, SBDD was employed to develop bacterial Gyrase B inhibitors, where the design was guided by the goal of optimizing interactions with specific amino acid residues like Arg84 and Arg144 in the binding pocket. nih.gov
Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, LBDD methods are employed. These techniques use the information from a set of known active ligands to build a model. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies are a key component of LBDD. longdom.orgaboutscience.eu For instance, 2D and 3D-QSAR models have been developed for indazole derivatives targeting Tyrosine Threonine Kinase (TTK), demonstrating robust predictive accuracy and highlighting key structural features that influence biological activity. longdom.org Molecular docking and virtual screening are other computational techniques used to identify and prioritize promising indazole candidates for synthesis and biological evaluation. longdom.orgaboutscience.eu
Elucidation of Structure-Activity Relationships (SAR)
Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds by identifying how different structural modifications influence biological activity. longdom.org For indazole derivatives, SAR exploration has revealed key insights into the roles of substituents at various positions on the heterocyclic ring. researchgate.net
The nature, size, and position of substituents on the indazole scaffold profoundly influence the biological potential of the resulting compounds. researchgate.net The 5-position, where the hydrazinyl group of the parent compound is located, is a critical site for modification.
5-Position: In the design of inhibitors for SAH/MTAN (S-adenosylhomocysteine/methylthioadenosine nucleosidase), a key enzyme in bacterial quorum sensing, 5-aminoindazole (B92378) derivatives were designed using structure-guided methods. aboutscience.eu The amino group at the 5-position serves as a crucial anchor or a point for further derivatization to enhance binding affinity.
3-Position: The C(3) position is frequently functionalized to improve activity. austinpublishinggroup.com In the development of Mps1 kinase inhibitors, optimization of the 3-position was a key step in significantly improving potency. acs.org
4-Position and 6-Position: Modifications at these positions have also led to potent compounds. For instance, introducing a bromine at C(4) yielded a potent inhibitor of neuronal nitric oxide synthase. austinpublishinggroup.com In the pursuit of Mps1 inhibitors, optimization at the 6-position was critical for enhancing activity. acs.org Similarly, for EZH2/1 inhibitors, methyl groups at the 4 and 6 positions of an associated pyridone ring were found to be important for inhibitory activity. nih.gov
N(1)-Position: The substituent at the N(1) position of the indazole ring can have a strong effect on potency. For EZH2/1 inhibitors, various substituents at this position had a more significant impact on EZH1 potency than on EZH2 potency. nih.gov For non-steroidal antispermatogenic agents based on indazol-3-carboxylic acid, substituted benzyl (B1604629) groups at N(1) were found to be essential for activity. austinpublishinggroup.com
The following table summarizes the impact of substitutions on the activity of various indazole derivatives.
| Target Enzyme | Position of Substitution | Substituent Effect | Resulting Activity | Citation |
| Mps1 Kinase | 3- and 6-positions | Optimization of substituents | Improved IC50 value to 3.06 nM | acs.org |
| Neuronal Nitric Oxide Synthase | 4-position | Introduction of bromine | Potent inhibition | austinpublishinggroup.com |
| EZH1/EZH2 | N-1 position | Various substituents | Stronger effects on EZH1 potency | nih.gov |
| Indazol-3-carboxylic acid derivatives | N-1 position | Substituted benzyl groups | Essential for antispermatogenic activity | austinpublishinggroup.com |
Specific structural changes can be directly correlated with enhancements in inhibitory effects against various biological targets. These correlations are established through systematic modification and biological testing.
For Fibroblast Growth Factor Receptor (FGFR) inhibitors, SAR studies revealed that incorporating an N-ethylpiperazine group was important for both enzyme inhibitory and cellular activity. nih.gov This led to the identification of a compound with an FGFR1 IC50 value of 2.9 nM and potent cellular activity. nih.gov In another example targeting Epidermal Growth Factor Receptor (EGFR), structure-guided drug design led to a 1H-indazole derivative with potent activity against both wild-type EGFR and the T790M mutant, with IC50 values of 8.3 nM and 5.3 nM, respectively. nih.gov
For bacterial GyrB inhibitors, the introduction of a hydroxyl (-OH) or methoxy (B1213986) (-OMe) group at the 6-position of the indazole ring was designed to re-engage with a key asparagine residue (Asn54) in the enzyme's active site, which was deemed critical for enhancing activity. nih.gov The table below illustrates specific correlations between structural modifications and biological outcomes.
| Compound Series | Structural Modification | Biological Target | Modulatory Effect | Citation |
| FGFR1 Inhibitors | Addition of N-ethylpiperazine group | FGFR1 | IC50 improved to 2.9 nM | nih.gov |
| EGFR Inhibitors | Structure-guided modifications | EGFR T790M | Potent inhibition with IC50 of 5.3 nM | nih.gov |
| ERK1/2 Inhibitors | Structure-guided design | ERK1/2 | IC50 values in the nanomolar range (9.3–25.8 nM) | nih.gov |
| IDO1 Inhibitors | Disubstitution at 4- and 6-positions | IDO1 | IC50 of 5.3 μM | nih.gov |
Investigations into Molecular Targets and Pathways
The versatility of the indazole scaffold allows its derivatives to interact with a wide array of molecular targets, implicating them in numerous cellular pathways. researchgate.netnih.gov A significant portion of research has focused on developing indazole derivatives as protein kinase inhibitors, which are crucial regulators of cell signaling pathways often dysregulated in cancer. rsc.org
Indazole-based compounds have been successfully developed as inhibitors for a variety of kinases, including:
Tyrosine and Serine/Threonine Kinases: Such as Mps1, FGFR, EGFR, and ERK1/2, which are involved in cell cycle progression, proliferation, and survival. nih.govrsc.orgacs.org
Bacterial DNA Gyrase: A clinically validated target for antibacterials. nih.gov
Beyond kinases, indazole derivatives have been designed to target other important enzymes:
Indoleamine 2,3-dioxygenase 1 (IDO1): An immunosuppressive enzyme that is a target in cancer immunotherapy. nih.gov
Histone Deacetylases (HDACs): Specifically HDAC6, with inhibitors showing potential in neurology and cancer. researchgate.net
Monoamine oxidases (MAO-A and MAO-B): Targets for neurological disorders like Parkinson's disease. nih.gov
Carbonic Anhydrases (hCA IX and XII): Tumor-associated enzymes that are targets for anticancer agents. nih.gov
The ability of indazole compounds to inhibit these targets demonstrates their potential to modulate critical biological pathways involved in cancer, neurodegenerative diseases, and infectious diseases. nih.govresearchgate.net
Kinase Inhibition Mechanisms
The indazole core serves as an effective hinge-binding fragment in many kinase inhibitors. nih.gov Modifications to this scaffold have led to the development of potent and selective inhibitors for a range of protein kinases involved in critical cellular signaling pathways.
Derivatives of the 1H-indazole scaffold have been successfully designed as potent inhibitors of several receptor tyrosine kinases (RTKs) that are pivotal in angiogenesis and tumor progression.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 is a validated strategy for cancer treatment due to its central role in angiogenesis. nih.gov Researchers have designed and synthesized numerous indazole-based derivatives that demonstrate potent VEGFR-2 kinase inhibition. For instance, a series of indazole derivatives was created, leading to the identification of a compound that inhibits VEGFR-2 with an IC₅₀ value of 1.24 nM. nih.gov This compound also showed significant anti-angiogenic activity in Human Umbilical Vein Endothelial Cells (HUVECs) and in a zebrafish model. nih.gov The design of these inhibitors often leverages the indazole core to bind to the ATP-binding site of the kinase. mdpi.com Studies have shown a high correlation between VEGFR-2 inhibition and cytotoxic effects on cancer cell lines, confirming the on-target activity of these compounds. nih.gov Another study on YC-1, a 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole, demonstrated its ability to inhibit VEGF-induced proliferation, migration, and tube formation in endothelial cells. psu.edu
Anaplastic Lymphoma Kinase (ALK): While specific data on 5-hydrazinyl-1H-indazole hydrochloride derivatives as ALK inhibitors is limited in the provided context, the indazole structure is a key component in clinically relevant ALK inhibitors like Entrectinib. In Entrectinib, the 1H-indazole-3-amide structure is critical for its potent antitumor activity, highlighting the importance of this scaffold in designing ALK inhibitors. nih.gov
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a target in various cancers. nih.govresearchgate.net Novel FGFR inhibitors have been developed based on the 1H-indazol-3-amine scaffold. Through strategies like scaffold hopping and molecular hybridization, researchers have synthesized compounds with significant inhibitory activity against FGFR1. nih.gov One such derivative, compound 7r, emerged as a highly potent FGFR1 inhibitor with an enzymatic IC₅₀ of 2.9 nM and a cellular IC₅₀ of 40.5 nM. nih.gov X-ray crystallography of a related compound (7n) bound to FGFR1 provided a structural basis for its inhibitory mechanism, guiding further optimization. nih.gov Another series, based on a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole scaffold, also yielded potent FGFR1 inhibitors. researchgate.net
Table 1: Inhibition of Tyrosine Kinase Receptors by Indazole Derivatives
| Target Kinase | Derivative Scaffold | Key Findings | IC₅₀ Values | Reference |
|---|---|---|---|---|
| VEGFR-2 | Indazole | Potent inhibition of VEGFR-2 kinase activity and in vivo anti-angiogenesis. | 1.24 nM | nih.gov |
| VEGFR-2 | 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole (YC-1) | Inhibited VEGF-induced endothelial cell proliferation and migration. | N/A | psu.edu |
| FGFR1 | 1H-Indazol-3-amine | Potent enzymatic and cellular inhibition. | 2.9 nM (enzymatic), 40.5 nM (cellular) | nih.gov |
| FGFR1 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole | Good enzymatic inhibition. | 69.1 ± 19.8 nM | researchgate.net |
Apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a key mediator of cellular stress responses and apoptosis. nih.govciteab.com It is activated by stressors like reactive oxygen species (ROS) and tumor necrosis factor (TNF), leading to the sustained activation of the p38 and c-Jun N-terminal kinase (JNK) signaling cascades. nih.govnih.gov
Inhibition of ASK1 is a promising therapeutic strategy for inflammatory diseases. citeab.com A series of novel ASK1 inhibitors based on a 1H-indazole scaffold has been designed and synthesized. Systematic structure-activity relationship (SAR) studies led to the discovery of compound 15 , which demonstrated excellent in vitro ASK1 kinase activity and potent cellular inhibition. citeab.com Mechanistic studies confirmed that this compound suppresses the phosphorylation of downstream targets in the ASK1-p38/JNK signaling pathway in HT-29 intestinal epithelial cells. citeab.com This inhibition protects cells from TNF-α-induced damage and regulates the expression of apoptosis-related proteins. citeab.com The ability of ASK1 inhibitors to block the pro-apoptotic, sustained activation of p38/JNK, without affecting their short-term homeostatic functions, makes this a highly targeted therapeutic approach. nih.gov
Receptor Antagonism
Antagonism of the glucagon (B607659) receptor (GCGR) is a promising mechanism for managing type 2 diabetes by inhibiting glucagon-induced glucose production in the liver. researchgate.net Novel and potent series of indazole- and indole-based glucagon receptor antagonists have been discovered, often designed based on earlier pyrazole-based leads like MK-0893. nih.gov
Structure-activity relationship studies have focused on modifications at the C3 and C6 positions of the indazole core, as well as the benzylic position on the N-1 of the indazole. nih.gov These efforts have led to the identification of multiple potent antagonists with excellent in vitro profiles. nih.gov For example, one such antagonist, GRA 16d, was found to be orally active in blunting glucagon-induced glucose excursion in animal models. nih.gov
| Compound/Class | Design Strategy | Key Activity | Reference |
|---|---|---|---|
| Indazole/Indole-based GRAs | Based on pyrazole (B372694) lead MK-0893. | Potent antagonism with good in vitro profiles. | nih.gov |
| Indazole-based β-alanine derivatives | Structure-activity relationship exploration and optimization. | Potent GCGR antagonists with excellent pharmacokinetic properties. | researchgate.net |
Serotonin 5-HT₃ receptor antagonists are crucial antiemetic agents. wikipedia.org The development of these antagonists has involved the modification of existing molecules to enhance potency and selectivity. For instance, the alteration of the aromatic nucleus of metoclopramide (B1676508) led to the identification of indazole derivatives as potent 5-HT₃ receptor antagonists. nih.gov
One notable example, compound 6g (BRL 43694), was found to be both potent and selective, proving to be an effective antiemetic agent. nih.gov Further research into 4,5,6,7-tetrahydrobenzimidazole derivatives, which share structural similarities, has shown them to be highly potent 5-HT₃ receptor antagonists, with some being significantly more potent than ondansetron. nih.govsemanticscholar.org The mechanism for some of these compounds may involve slow dissociation from the 5-HT₃ receptor. semanticscholar.org
| Compound Series | Key Finding | Potency Comparison | Reference |
|---|---|---|---|
| Indazole-3-carboxylic acid derivatives | Compound 6g (BRL 43694) is a potent and selective antagonist. | Effective antiemetic. | nih.gov |
| 4,5,6,7-Tetrahydrobenzimidazole derivatives | YM-26308-2 was approximately 79 times more potent than ondansetron. | Significantly more potent than ondansetron. | semanticscholar.org |
In Vitro Mechanistic Studies of this compound Derivatives
The mechanistic understanding of how these derivatives function at a molecular level is crucial for their rational design and development. In vitro studies, often complemented by computational methods, have provided significant insights.
For instance, the reaction of NH-indazoles with formaldehyde (B43269) in aqueous hydrochloric acid has been studied to understand the mechanism of N-CH₂OH derivative formation. nih.gov Such studies are fundamental as azolylmethanols can be key intermediates for other compounds with biological applications. nih.gov
In the context of enzyme inhibition, molecular docking studies have been instrumental. For COX-2 inhibitors, these studies predict the binding energy, binding modes, and optimal orientation of the indazole derivatives at the active site. mdpi.com Similarly, for AChE inhibitors, molecular docking has guided the synthesis of novel compounds by predicting their interactions with the enzyme. nih.gov
Furthermore, the study of structure-activity relationships provides mechanistic clues. For example, in the case of glucagon receptor antagonists, SAR studies have pinpointed which substituents are essential for activity and which can be modified for optimization. researchgate.net The discovery that certain indazole derivatives act as allosteric ligands for some receptors, like the retinoic acid receptor-related orphan receptor γt (RORγt), opens up new avenues for therapeutic intervention with potentially higher selectivity. dundee.ac.uk
Analysis of Cellular Pathway Modulation
Derivatives of this compound have been investigated for their ability to modulate various cellular pathways implicated in cancer progression. Research indicates that these compounds can interfere with critical signaling cascades, leading to the inhibition of tumor growth.
One significant area of investigation is the p53 signaling pathway. The p53 protein is a crucial tumor suppressor that regulates cell cycle arrest and apoptosis. nih.gov In normal cells, p53 levels are controlled through a negative feedback loop with its inhibitor, MDM2. nih.gov Certain indazole derivatives have been shown to disrupt this interaction. For instance, compound 6o , a 3,5-disubstituted indazole derivative, is suggested to inhibit the p53/MDM2 pathway. nih.govresearchgate.net This inhibition leads to the accumulation of p53, which in turn transcribes pro-apoptotic genes like Bax, promoting cell death. mdpi.com
Kinase inhibition is another primary mechanism through which indazole derivatives exert their effects. These compounds have been designed as inhibitors for a range of protein kinases that are often overactive in cancer.
Tyrosine Kinases : The 1H-indazole-3-amine structure is recognized as an effective fragment for binding to the hinge region of tyrosine kinases. nih.govmdpi.com Molecular docking and target prediction studies have identified several kinases as potential targets. For example, compound 2f was predicted to target certain tyrosine kinases. nih.gov
EGFR and BRAF : Molecular docking simulations have shown that some arylidene hydrazide derivatives can establish key binding interactions with the Epidermal Growth Factor Receptor (EGFR) and BRAF proteins, which are critical in signaling pathways that promote cell proliferation. researchgate.net
FGFR and ALK : Other studies have identified novel 1H-indazole-based derivatives that inhibit Fibroblast Growth Factor Receptors (FGFRs). nih.gov Additionally, the derivative entrectinib shows high activity against anaplastic lymphoma kinase (ALK). nih.gov
Furthermore, indazole derivatives have been reported as potent inhibitors of Hypoxia-inducible factor-1α (HIF-1α), a transcription factor that plays a vital role in tumor metastasis and adaptation to low-oxygen environments. researchgate.net
Table 1: Cellular Pathway Modulation by Indazole Derivatives This table is interactive. You can sort and filter the data.
| Compound/Derivative Class | Modulated Pathway/Target | Key Research Finding | Reference |
|---|---|---|---|
| Compound 6o | p53/MDM2 Pathway | Confirmed to affect the p53/MDM2 pathway in a concentration-dependent manner, leading to increased p53 levels. | nih.govresearchgate.netmdpi.com |
| Compound 2f | Tyrosine Kinases (Predicted) | A target prediction tool suggested that compound 2f may act by inhibiting tyrosine kinases. | nih.gov |
| Arylidene hydrazide derivatives | EGFR, BRAF | Docking studies identified key binding interactions with EGFR and BRAF proteins. | researchgate.net |
| 1H-indazole-based derivatives | FGFRs | A novel series of derivatives was found to inhibit FGFR1-3. | nih.gov |
| Entrectinib | ALK | Exhibited high inhibitory activity against anaplastic lymphoma kinase (ALK) with an IC50 value of 12 nM. | nih.gov |
| Indazole derivatives | HIF-1α | Reported in the literature as potent inhibitors of HIF-1α. | researchgate.net |
Induction of Apoptosis (e.g., Caspase-3/7 Activation)
A key mechanism for the anticancer activity of this compound derivatives is the induction of programmed cell death, or apoptosis. Studies have consistently shown that these compounds can trigger apoptotic pathways in cancer cells, often through the activation of effector caspases like caspase-3 and caspase-7.
The induction of apoptosis is frequently linked to the modulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. Research on several indazole derivatives has demonstrated a classic apoptotic response:
Compound 2f was found to promote apoptosis in 4T1 breast cancer cells in a dose-dependent manner. nih.gov This was associated with the upregulation of cleaved caspase-3 and the pro-apoptotic protein Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. nih.gov The study also observed a decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. nih.gov
Compound 6o induced apoptosis in K562 chronic myeloid leukemia cells, with a notable effect on late-stage apoptosis. nih.govresearchgate.net Western blot analysis confirmed that this compound decreased the expression of Bcl-2 while increasing the expression of Bax. nih.govresearchgate.net
Other research on novel isoindole-based adducts and pyrimidine (B1678525) derivatives also highlights the activation of caspase-3/7 as a central mechanism. tandfonline.comresearchgate.netsemanticscholar.org One study found that its hit compounds induced apoptosis by activating caspase-3/7 by up to 5.47-fold. researchgate.net Similarly, certain pyrimidine-based compounds were shown to cause significant activation of caspase 3/7 in liver cancer cells. tandfonline.comsemanticscholar.org
These findings collectively indicate that a primary mode of action for these derivatives is the activation of the caspase cascade, driven by a shift in the balance of Bcl-2 family proteins towards a pro-apoptotic state.
Table 2: Effects of Indazole Derivatives on Apoptotic Markers This table is interactive. You can sort and filter the data.
| Compound/Derivative | Cell Line | Effect on Caspase-3/7 | Effect on Bcl-2 Family Proteins | Other Apoptotic Effects | Reference |
|---|---|---|---|---|---|
| Compound 2f | 4T1 (Breast Cancer) | Upregulation of cleaved caspase-3 | Downregulation of Bcl-2, Upregulation of Bax | Decreased mitochondrial membrane potential | nih.gov |
| Compound 6o | K562 (Leukemia) | Not specified, but induced apoptosis | Downregulation of Bcl-2, Upregulation of Bax | Dose-dependent increase in total apoptosis | nih.govresearchgate.net |
| Isoindole-based adducts | A549, Caco-2, MDA-MB 231 | Caspase-3/7 activation (up to 5.47 folds) | Not specified | Induced apoptosis (up to 57.99%) | researchgate.net |
| Pyrimidine derivatives | HepG2, Huh-7 (Liver Cancer) | Significant activation of caspase 3/7 | Not specified | Not specified | tandfonline.comsemanticscholar.org |
Anti-Proliferative Mechanisms
Derivatives of this compound have demonstrated significant anti-proliferative activity across a range of human cancer cell lines. nih.gov The primary anti-proliferative mechanism appears to be the inhibition of cell cycle progression, which prevents cancer cells from dividing and proliferating. researchgate.net
Numerous studies have quantified the potent growth-inhibitory effects of these compounds, often reporting the half-maximal inhibitory concentration (IC50).
Compound 2f showed potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM. nih.gov
Compound 6o was particularly effective against the K562 leukemia cell line, with an IC50 value of 5.15 µM. nih.govmdpi.com Further analysis revealed that this compound arrests the cell cycle in the G0/G1 phase, thereby halting cell division. mdpi.com
A series of 3-(pyrrolopyridin-2-yl)indazole derivatives exhibited strong potency against the HL60 cell line, with compound 93 being the most potent inhibitor, recording an IC50 value of 8.3 nM. nih.gov
Another derivative, compound 5k , displayed the best inhibitory effect against Hep-G2 liver cancer cells with an IC50 of 3.32 µM. nih.govmdpi.com
The anti-proliferative activity is a direct consequence of the molecular mechanisms discussed previously, such as the inhibition of essential kinases and the induction of apoptosis. researchgate.netnih.gov By interfering with these fundamental cellular processes, indazole derivatives effectively halt the uncontrolled proliferation that characterizes cancer.
Table 3: In Vitro Anti-Proliferative Activity of Indazole Derivatives This table is interactive. You can sort and filter the data.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Anti-Proliferative Effect | Reference |
|---|---|---|---|---|
| Compound 2f | Multiple | 0.23–1.15 μM | Potent growth inhibitory activity | nih.gov |
| Compound 6o | K562 (Leukemia) | 5.15 µM | Cell cycle arrest in G0/G1 phase | nih.govmdpi.com |
| Compound 5k | Hep-G2 (Liver) | 3.32 µM | Potent inhibitory effect | nih.govmdpi.com |
| Compound 93 | HL60 (Leukemia) | 8.3 nM | Vigorous potency against the cell line | nih.gov |
| Entrectinib | ALK-driven cancers | 12 nM (ALK inhibition) | Antiproliferative activity | nih.gov |
Mechanisms of Antimicrobial Action at the Molecular Level
In addition to their anticancer properties, indazole derivatives and related heterocyclic compounds have shown promise as antimicrobial agents. nih.gov Molecular docking studies and biological assays have begun to elucidate the molecular mechanisms underlying their activity against bacteria and fungi.
Several potential enzyme targets have been identified:
DNA Gyrase : Molecular docking studies of certain hydrazide-hydrazone derivatives suggest that their antibacterial potency may stem from strong binding interactions within the active site of DNA gyrase. mdpi.com This enzyme is essential for bacterial DNA replication, and its inhibition is a validated antimicrobial strategy.
MurB Enzyme : For a series of 1H-1,2,4-triazolyl derivatives, docking studies proposed that the mechanism of antibacterial action involves the inhibition of the MurB enzyme in E. coli. nih.gov MurB is a crucial enzyme in the biosynthesis of peptidoglycan, a component of the bacterial cell wall. nih.gov
tRNA (Guanine37-N1)-methyltransferase (TrmD) : In a study of thieno[2,3-d]pyrimidine (B153573) derivatives, docking simulations pointed to tRNA (Guanine37-N1)-methyltransferase (TrmD) as a likely molecular target. researchgate.net The most active antimicrobial compound in the series was also the most effective inhibitor of this enzyme in the computational model. researchgate.net TrmD is an essential enzyme for bacterial growth, making it a viable target for new antibiotics. researchgate.net
CYP51 (Sterol 14α-demethylase) : The antifungal activity of some triazole derivatives is believed to involve the inhibition of CYP51. nih.gov This enzyme is critical for the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Its inhibition disrupts membrane integrity and leads to fungal cell death. nih.gov
These findings indicate that indazole derivatives and related compounds can achieve their antimicrobial effects by targeting a variety of essential bacterial and fungal enzymes.
Table 4: Proposed Molecular Mechanisms of Antimicrobial Action This table is interactive. You can sort and filter the data.
| Derivative Class | Proposed Target Enzyme | Organism/Domain | Mechanism | Reference |
|---|---|---|---|---|
| Hydrazide-hydrazones | DNA Gyrase | Bacteria | Strong binding interactions in the enzyme's active site. | mdpi.com |
| 1H-1,2,4-triazolyl derivatives | MurB | E. coli (Bacteria) | Inhibition of an essential enzyme in peptidoglycan synthesis. | nih.gov |
| 1H-1,2,4-triazolyl derivatives | CYP51 | Fungi | Inhibition of an essential enzyme in ergosterol synthesis. | nih.gov |
| Thieno[2,3-d]pyrimidines | tRNA (Guanine37-N1)-methyltransferase (TrmD) | Bacteria | Inhibition of an essential enzyme for bacterial growth. | researchgate.net |
Advanced Computational and Spectroscopic Studies on 5 Hydrazinyl 1h Indazole Hydrochloride and Its Derivatives
Computational Chemistry for Molecular Understanding and Optimization
Computational chemistry serves as a cornerstone in the modern drug discovery and development pipeline, offering profound insights into the molecular behavior of compounds like 5-Hydrazinyl-1H-indazole hydrochloride. By simulating complex biological systems, researchers can predict interactions, stability, and pharmacokinetic profiles, thereby guiding the synthesis of more effective and targeted molecular entities.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of indazole derivatives, docking simulations are crucial for understanding how these ligands interact with the active sites of biological targets, such as enzymes and receptors.
Research on indazole derivatives has demonstrated their potential as inhibitors for various protein targets. For instance, docking studies have been performed to evaluate the efficacy of novel indazole derivatives against renal cancer by targeting the Discoidin Domain Receptor 1 (DDR1). nih.gov In these studies, the 3D structures of the ligands are prepared and their energy is minimized to achieve a stable conformation before docking into the receptor's active site. nih.gov The binding affinity, typically expressed in kcal/mol, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues are then analyzed. nih.gov For example, studies on indazole analogs as anti-inflammatory agents involved docking them into the active site of the Cyclooxygenase-2 (COX-2) enzyme (PDB ID: 3NT1). researchgate.netnih.gov The results highlighted compounds with significant binding energies, indicating a strong potential for inhibition. researchgate.net
Table 1: Example Molecular Docking Data for Indazole Derivatives
| Compound Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
| Indazole Derivatives | Discoidin Domain Receptor 1 (DDR1) | 6FEW | Not specified | Not specified |
| 1H-Indazole Analogs | Cyclooxygenase-2 (COX-2) | 3NT1 | -9.11 | Not specified |
| Indazole Derivatives | Hypoxia-inducible factor 1-alpha (HIF-1α) | Not specified | Not specified | Not specified |
This table is illustrative and compiles data from studies on various indazole derivatives to demonstrate the application of molecular docking.
Molecular Dynamics (MD) Simulations for Protein-Ligand Stability and Conformational Analysis
Following molecular docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted protein-ligand complex over time. MD simulations provide a dynamic view of the interactions, revealing how the ligand and protein adapt to each other and whether the initial binding pose is maintained.
For indazole derivatives identified as potential Hypoxia-inducible factor (HIF-1α) inhibitors, MD simulations have been used to confirm the stability of the most potent compounds within the active site of the protein. nih.gov These simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone to ensure the complex remains stable. Similarly, MD simulations of 1H-indazole analogs bound to the COX-2 enzyme indicated that certain derivatives remained stably docked within the active sites. researchgate.net The stability in these simulations provides greater confidence in the docking results and the potential inhibitory action of the compound. researchgate.netmdpi.com Further analysis using techniques like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) can be performed on the MD trajectory to calculate the binding free energy, offering a more refined estimate of the binding affinity. researchgate.net
Quantum Chemical Calculations (e.g., DFT methods) for Reaction Mechanism Elucidation and Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the intrinsic electronic properties of molecules and elucidating reaction mechanisms. These methods have been applied to the indazole scaffold to provide a sound theoretical basis for experimental observations. nih.gov
For example, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to study the reaction mechanism of NH-indazoles with formaldehyde (B43269) in aqueous hydrochloric acid. nih.gov Such calculations can determine the energies of reactants, transition states, and products, helping to establish the most likely reaction pathway. researchgate.net These studies have been crucial in explaining why certain isomers are formed preferentially over others. nih.gov DFT is also used to calculate various molecular descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are important for predicting a molecule's reactivity and its ability to participate in charge-transfer interactions with a biological target. j-cst.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activity. By developing a mathematical model, the activity of new, unsynthesized compounds can be predicted.
For indazole derivatives, 3D-QSAR studies have been successfully employed to understand the structural requirements for inhibiting targets like HIF-1α. nih.gov These models generate steric and electrostatic contour maps that visualize the regions around the molecule where bulky groups or electron-withdrawing/donating groups, respectively, would be favorable or unfavorable for activity. nih.gov Such insights provide a structural framework that can guide the design of new derivatives with enhanced potency. nih.gov The statistical validity of the QSAR models is rigorously tested to ensure their predictive power. nih.gov
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Lead Optimization
Before a compound can be considered a viable drug candidate, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico ADME prediction tools are used early in the drug discovery process to filter out compounds that are likely to fail later due to poor pharmacokinetics.
For derivatives of heterocyclic systems like indazole, various ADME parameters are calculated using software like SwissADME. nih.gov These parameters include predictions for gastrointestinal absorption, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like cytochrome P450s. nih.govresearchgate.net Key descriptors such as lipophilicity (LogP), water solubility, and compliance with drug-likeness rules (e.g., Lipinski's Rule of Five) are assessed. nih.govnih.gov For instance, Lipinski's rules state that a compound is more likely to be orally bioavailable if it has a molecular weight ≤ 500 Da, a LogP ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors. Predicting these properties helps in the lead optimization phase, allowing chemists to modify the structure of 5-Hydrazinyl-1H-indazole to improve its drug-like characteristics. nih.govresearchgate.net
Table 2: Illustrative In Silico ADME Predictions for a Hypothetical Indazole Derivative
| Parameter | Predicted Value | Optimal Range |
| Molecular Weight ( g/mol ) | < 500 | < 500 |
| LogP (Octanol/Water Partition) | < 5 | -2 to 5 |
| Hydrogen Bond Donors | ≤ 5 | ≤ 5 |
| Hydrogen Bond Acceptors | ≤ 10 | ≤ 10 |
| Gastrointestinal (GI) Absorption | High | High |
| Blood-Brain Barrier (BBB) Permeant | No | Varies by target |
This table represents typical parameters evaluated during in silico ADME prediction and does not correspond to experimentally verified data for this compound.
Spectroscopic Techniques for Structural Elucidation and Mechanistic Investigations
Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of newly synthesized compounds like this compound and its derivatives. They also play a critical role in monitoring reaction progress and investigating mechanistic pathways.
The structure of indazole derivatives is routinely confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
NMR Spectroscopy: 1H NMR and 13C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. mdpi.com For example, in the 1H NMR spectrum of a 3-methyl-5-nitro-1H-indazole, characteristic signals can be observed for the aromatic protons on the indazole ring, the methyl group protons, and the NH proton, which often appears as a broad singlet. mdpi.com The chemical shifts and coupling constants help to confirm the substitution pattern on the indazole core. nih.gov
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its molecular ion. uni.lu The monoisotopic mass of 5-Hydrazinyl-1H-indazole is 148.07489 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For an indazole derivative, characteristic absorption bands would be expected for N-H stretching (from the indazole ring and hydrazine (B178648) group), C=C stretching of the aromatic ring, and C-N stretching. mdpi.com
These techniques were collectively used to characterize the products of reactions involving indazoles, such as their addition to formaldehyde, providing unequivocal proof of the resulting structure. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomeric Studies and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of indazole derivatives, offering deep insights into tautomeric equilibria and enabling real-time monitoring of chemical reactions. The indazole ring system can exist in two primary tautomeric forms, the 1H- and 2H-tautomers, with the 1H form generally being the more thermodynamically stable. researchgate.net NMR spectroscopy, including ¹H, ¹³C, and ¹⁵N nuclei analysis, provides a definitive method to distinguish between these forms and any resulting isomers from chemical reactions. nih.gov
In the context of this compound, ¹H NMR spectroscopy is crucial for identifying the protons on the aromatic ring, the N-H protons of the indazole ring, and the protons of the hydrazinyl group (-NHNH₂). The chemical shifts and coupling constants of the aromatic protons provide information about the substitution pattern on the benzene (B151609) ring portion of the molecule. chemicalbook.com For instance, the reaction of NH-indazoles with formaldehyde in acidic conditions can be monitored using ¹H NMR to track the formation of N1-substituted products versus N2-substituted products. nih.gov The chemical shift of the methylene (B1212753) bridge (-CH₂-) formed in such a reaction is a clear indicator of the substitution site. nih.gov
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the indazole ring are sensitive to the tautomeric form and the nature of the substituents. nih.govresearchgate.net For example, the chemical shift of the C3 carbon can be a useful probe to determine the position of substitution on the pyrazole (B372694) ring. nih.gov Computational methods, such as Gauge-Invariant Atomic Orbital (GIAO) calculations, are often used in conjunction with experimental NMR data to provide a sound theoretical basis for the assignment of chemical shifts and to confirm the structures of isomers that may be difficult to isolate. nih.gov
The dynamic nature of tautomerism can also be studied using variable-temperature NMR experiments. In some cases, separate signals for both the 1H and 2H tautomers can be observed in solution, with the ratio depending on the solvent and temperature. researchgate.net This allows for the thermodynamic parameters of the tautomeric equilibrium to be determined.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Indazole Derivatives Note: Data is compiled from various indazole derivatives to illustrate typical chemical shift ranges. Exact values for this compound may vary.
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| H1 (N-H) | 11.0 - 13.5 (broad) | - | Chemical shift is highly dependent on solvent and concentration. chemicalbook.comrsc.org |
| H3 | ~8.1 | ~135 | Position can be sensitive to substitution on the pyrazole ring. nih.gov |
| H4 | ~7.8 | ~121 | |
| H6 | ~7.1 - 7.4 | ~120 | |
| H7 | ~7.6 | ~110 | |
| Hydrazinyl (-NHNH₂) | Variable (broad) | - | Protons are exchangeable and may appear as a broad singlet. |
| C3a | - | ~140 | Bridgehead carbon. |
| C4 | - | ~121.8 | |
| C5 | - | ~127.1 | Site of hydrazinyl substitution. |
| C6 | - | ~120.4 | |
| C7 | - | ~111.4 | |
| C7a | - | ~123.6 | Bridgehead carbon. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides characteristic absorption bands that confirm the presence of the indazole core, the hydrazinyl substituent, and the hydrochloride salt form.
The key vibrational modes observed in the IR spectrum of indazole and its derivatives include:
N-H Stretching: The N-H stretching vibrations of the indazole ring and the hydrazinyl group typically appear in the region of 3100-3400 cm⁻¹. The indazole N-H stretch is often a broad band due to hydrogen bonding in the solid state. rsc.orgpsu.edu
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are observed just above 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations associated with the C=N and C=C bonds of the aromatic indazole ring system are found in the 1450-1650 cm⁻¹ region. rsc.org
N-H Bending: The bending vibrations for the N-H bonds of the hydrazine and indazole moieties typically occur in the 1550-1650 cm⁻¹ range.
Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds appear as strong absorptions in the 700-900 cm⁻¹ region, and their positions can help determine the substitution pattern on the benzene ring.
The hydrochloride form of the compound may show very broad absorption in the 2400-3200 cm⁻¹ range, corresponding to the N⁺-H stretching of the protonated amine and indazole nitrogens. The IR spectrum of a KBr pellet of 1H-indazole hydrochloride shows these characteristic features. nist.gov By comparing the gas-phase and solid-state spectra of indazole, researchers can distinguish intermolecular interactions, such as hydrogen bonding, from the intrinsic molecular vibrations. psu.edu
Table 2: Characteristic IR Absorption Bands for Indazole Derivatives Note: Frequencies are approximate and can vary based on the specific substitution and physical state of the sample.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
| 3100 - 3400 | N-H Stretch | Indazole N-H, Hydrazine N-H | rsc.orgpsu.edu |
| 3000 - 3100 | C-H Stretch | Aromatic C-H | rsc.org |
| 2400 - 3200 (broad) | N⁺-H Stretch | Protonated Amine/Indazole | nist.gov |
| 1450 - 1650 | C=N, C=C Stretch | Aromatic Ring | rsc.orgchemicalbook.com |
| 1550 - 1650 | N-H Bend | Amine/Imine | nist.gov |
| 700 - 900 | C-H Bend (out-of-plane) | Aromatic Ring | rsc.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis in Research Contexts
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. For this compound, electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the protonated molecular ion [M+H]⁺. nih.gov This provides an accurate determination of the molecular weight of the free base (C₇H₈N₄), which is 148.07 g/mol . uni.lu
Tandem mass spectrometry (MS/MS) experiments are employed to study the fragmentation pathways of the parent ion. The fragmentation of indazole-type compounds is influenced by the core structure and its substituents. researchgate.net In the case of 5-Hydrazinyl-1H-indazole, characteristic fragmentation patterns would be expected under electron ionization (EI) or collision-induced dissociation (CID).
Potential fragmentation pathways for the [M+H]⁺ ion of 5-hydrazinyl-1H-indazole (m/z 149) could include:
Loss of Ammonia (NH₃): Cleavage within the hydrazine group could lead to the loss of ammonia, resulting in a fragment ion.
Loss of Dinitrogen (N₂): The tetrazole ring, structurally related to the indazole system, is known to undergo the elimination of N₂. researchgate.net A similar fragmentation could be envisioned for the pyrazole portion of the indazole ring under certain conditions.
Cleavage of the Hydrazinyl Group: The C-N bond connecting the hydrazine group to the indazole ring could cleave, leading to the loss of the N₂H₃ radical.
Ring Cleavage: Fragmentation of the indazole ring itself can occur, leading to characteristic ions, such as the loss of HCN or other small neutral molecules.
It is important to note that in-source fragmentation (ISF), where fragmentation occurs during the initial ionization process, can sometimes complicate the interpretation of mass spectra by generating fragments before they enter the mass analyzer. nih.gov Careful optimization of MS parameters is necessary to control this phenomenon and obtain clear data for both the molecular ion and its fragments.
Table 3: Predicted Key Mass Spectrometry Fragments for 5-Hydrazinyl-1H-indazole Based on the molecular formula C₇H₈N₄ (MW = 148.15 g/mol )
| m/z (Mass-to-Charge Ratio) | Proposed Ion | Proposed Fragmentation Pathway | Reference |
| 149.08 | [M+H]⁺ | Protonated molecular ion | uni.lu |
| 119.06 | [M+H - N₂H₂]⁺ | Loss of diazene (B1210634) from the hydrazinyl group | nih.gov |
| 92.05 | [C₆H₆N]⁺ | Loss of N₂ from the pyrazole ring and subsequent rearrangement | nih.gov |
X-ray Crystallography for Three-Dimensional Structural Determination of Compound and Complexes
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov It provides precise information on bond lengths, bond angles, and torsional angles, which are essential for a complete structural characterization. For this compound and its derivatives, X-ray crystallography can unambiguously confirm the tautomeric form present in the crystal, the site of protonation in the hydrochloride salt, and the specific conformation of the molecule. nih.govresearchgate.net
Crystal structure analysis of indazole derivatives reveals important details about intermolecular interactions, such as hydrogen bonding and π-π stacking. rsc.orgmdpi.com In the solid state, indazole molecules often form dimers, trimers, or extended chains (catemers) through N-H···N hydrogen bonds. rsc.org For this compound, extensive hydrogen bonding is expected, involving the indazole N-H, the hydrazinyl N-H protons, the pyrazole nitrogen atoms, and the chloride anion. These interactions dictate the crystal packing and influence the physical properties of the solid material.
While a specific crystal structure for this compound is not publicly available, data from related indazole structures provide a clear picture of what can be determined. mdpi.commdpi.com For example, the crystal structure of a related triazolopyridazinoindole derivative was solved, revealing a triclinic crystal system with a P-1 space group, and the analysis of intermolecular contacts highlighted the importance of π-π stacking interactions in the crystal packing. mdpi.com Such detailed structural information is invaluable for understanding structure-property relationships and for the rational design of new materials and molecules with specific biological activities. nih.gov
Table 4: Example Crystallographic Data for a Substituted Indole (B1671886) Derivative Note: This table presents data for a complex heterocyclic system containing an indole ring to illustrate the type of information obtained from an X-ray diffraction study. Parameters for this compound would be different.
| Parameter | Value | Reference |
| Crystal System | Triclinic | mdpi.com |
| Space Group | P-1 | mdpi.com |
| a (Å) | 5.9308 | mdpi.com |
| b (Å) | 10.9695 | mdpi.com |
| c (Å) | 14.7966 | mdpi.com |
| α (°) | 100.5010 | mdpi.com |
| β (°) | 98.6180 | mdpi.com |
| γ (°) | 103.8180 | mdpi.com |
| Volume (ų) | 900.07 | mdpi.com |
| Z (Molecules per unit cell) | 4 | mdpi.com |
Future Research Directions and Therapeutic Potential of 5 Hydrazinyl 1h Indazole Scaffolds
Emerging Applications in Drug Discovery and Development
The indazole framework is a key component in a multitude of compounds with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties. nih.govnih.gov The development of drugs containing this scaffold has led to a wide range of derivatives, some of which demonstrate exceptional activity against various tumor types. nih.gov The versatility of the indazole ring system allows it to serve as a structural motif in molecules targeting critical cellular pathways. nih.gov
Researchers have successfully developed numerous indazole-based compounds that have entered clinical use or are in clinical trials, targeting enzymes like protein kinases, which are crucial in cancer progression. nih.gov For example, Pazopanib is a tyrosine kinase inhibitor, and Niraparib is an anticancer agent used for treating several types of cancer. nih.gov The compound Entrectinib, a potent inhibitor of anaplastic lymphoma kinase (ALK), was developed from a 3-aminoindazole starting point. nih.gov More recent discoveries include indazole derivatives as potent agonists of the Aryl hydrocarbon receptor (AHR), showing potential for treating psoriasis in preclinical models. researchgate.net
The broad spectrum of activity highlights the scaffold's importance and ongoing relevance in drug discovery. The 5-hydrazinyl group in particular offers a reactive handle for creating extensive libraries of new chemical entities for screening against various diseases.
Table 1: Examples of Indazole-Based Therapeutic Agents and Their Applications
| Drug Name | Therapeutic Application | Target/Mechanism of Action |
| Pazopanib | Anticancer (Renal Cell Carcinoma, Soft Tissue Sarcoma) | Tyrosine Kinase Inhibitor nih.gov |
| Niraparib | Anticancer (Ovarian, Fallopian Tube, Breast, Prostate) | PARP Inhibitor nih.gov |
| Entrectinib | Anticancer (ALK-positive tumors) | Anaplastic Lymphoma Kinase (ALK) Inhibitor nih.gov |
| Benzydamine | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID) nih.gov |
| Granisetron | Antiemetic | Serotonin 5-HT3 Receptor Antagonist nih.gov |
| Axitinib | Anticancer (Renal Cell Carcinoma) | Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitor researchgate.net |
Design of Novel Multi-Target Ligands Based on the Indazole Framework
The complexity of diseases like cancer, which often involve multiple biochemical pathways, has spurred the development of designed multiple ligands (DMLs). nih.gov These are single chemical entities engineered to interact with two or more distinct biological targets, offering a promising alternative to combination drug therapies. nih.gov The indazole scaffold is an attractive framework for creating such multi-target agents due to its proven ability to bind to diverse biological molecules. nih.gov
The concept of DMLs has been successfully applied in cancer therapy to create agents that, for instance, inhibit both kinases and other crucial enzymes. nih.gov Research has demonstrated the potential of indazole analogues to act as dual inhibitors. For example, knowledge-based drug design has led to the synthesis of indazole derivatives that can act as potent dual inhibitors of Aurora A and Aurora B kinases, two key regulators of cell division. nih.gov This multi-targeting approach can lead to enhanced efficacy and potentially overcome drug resistance mechanisms. The strategic modification of the indazole core, often starting from versatile precursors like 5-Hydrazinyl-1H-indazole, allows chemists to introduce different pharmacophores aimed at distinct binding sites on multiple protein targets.
Exploration of New Synthetic Routes for Diverse Indazole Derivatives
The growing interest in indazole-based therapeutics has driven significant innovation in synthetic organic chemistry to create a wide variety of these compounds. sunderland.ac.uk Traditional methods are continually being supplemented by more efficient and versatile strategies that allow for greater structural diversity and functional group tolerance. nih.govresearchgate.net
Recent advancements include:
Transition-Metal-Catalyzed C-H Activation: This modern approach enables the direct functionalization of the indazole core, providing a powerful tool for constructing complex derivatives with high precision and efficiency. researchgate.net
Copper-Catalyzed Reactions: Copper-catalyzed methods have been developed for the synthesis of 1H-indazoles, including intramolecular Ullmann-type cyclizations. google.comresearchgate.net These reactions are often advantageous due to the lower cost and toxicity of copper compared to other metals like palladium. google.com
One-Pot and Microwave-Assisted Syntheses: To improve efficiency and yield, one-pot procedures have been developed that combine multiple reaction steps without isolating intermediates. organic-chemistry.org For example, a general one-pot synthesis of 1-aryl-1H-indazoles from o-halogenated aryl ketones and aryl hydrazines has been reported. mdpi.com Microwave-assisted synthesis has also been employed to accelerate these reactions, significantly reducing reaction times. researchgate.net
[3+2] Annulation Approaches: The construction of the 1H-indazole skeleton can be achieved through a [3+2] annulation strategy using arynes and hydrazones, offering a versatile route to various substituted indazoles. organic-chemistry.org
These evolving synthetic methodologies are crucial for expanding the chemical space of indazole derivatives, enabling the exploration of novel structure-activity relationships and the optimization of lead compounds.
Table 2: Overview of Modern Synthetic Routes for Indazole Derivatives
| Synthetic Strategy | Key Features | Example Reaction |
| Palladium-Catalyzed C-H Amination | Intramolecular cyclization of aminohydrazones. | Synthesis of 1H-indazoles from substituted aminohydrazones. nih.gov |
| Davis-Beirut Reaction (DBR) | Utilizes nitroso intermediates for N-N bond formation. | Construction of 2H-indazoles and their derivatives. nih.gov |
| Copper-Catalyzed N-Arylation | Intramolecular cyclization of arylhydrazones. | Microwave-assisted synthesis of 1-aryl-1H-indazoles from 2-halobenzaldehydes. researchgate.net |
| [3+2] Annulation | Cycloaddition of arynes and hydrazone derivatives. | Reaction of arynes with N-tosylhydrazones to afford 3-substituted indazoles. organic-chemistry.org |
| One-Pot Metal-Free Reaction | Reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives. | Operationally simple and mild conditions with broad functional group tolerance. organic-chemistry.org |
Advancements in Computational Approaches for Indazole-Based Drug Design
Computational drug design has become an indispensable tool in modern drug discovery, significantly accelerating the process of identifying and optimizing lead compounds. frontiersin.org These in silico methods are widely applied to the design of indazole-based drugs, allowing researchers to predict how these molecules will interact with their biological targets before they are synthesized. nih.gov
Key computational techniques include:
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, helping to understand the binding mode and estimate the strength of the interaction. nih.gov Docking studies have been instrumental in designing indazole derivatives as kinase inhibitors and for other targets. nih.govresearchgate.net
Structure-Based Drug Design (SBDD): When the three-dimensional structure of a target protein is known, SBDD can be used to design molecules that fit precisely into the active site. frontiersin.org This approach has been used to guide the synthesis of potent and selective indazole-based inhibitors for targets like the epidermal growth factor receptor (EGFR). nih.gov
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. frontiersin.org It is used to screen virtual libraries for new compounds that match the pharmacophore and to guide the design of novel molecules.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of the interaction. nih.gov This method was used to confirm the stability of a potential pancreatic lipase (B570770) inhibitor based on a hydrazone scaffold. nih.gov
These computational approaches, often used in an integrated manner, enable a more rational and efficient design cycle for developing new indazole-based therapeutic agents, reducing the time and cost associated with traditional drug discovery pipelines. frontiersin.orgmdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Hydrazinyl-1H-indazole hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis of hydrazinyl-indazole derivatives often involves cyclization reactions of nitrile precursors or hydrazine-mediated substitutions. For example, analogous compounds (e.g., 2-Hydrazinyl-4,5-dihydro-1H-imidazole hydrochloride) are synthesized via nickel-catalyzed addition to nitriles, followed by proto-demetallation and cyclization under mild conditions . Optimization includes adjusting catalyst loading (e.g., 5–10 mol%), temperature (25–60°C), and pH (6–8) to minimize side products. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) enhances purity.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR (DMSO-d₆ or CDCl₃) identify hydrazine protons (~δ 8–9 ppm) and indazole ring protons (~δ 7–8 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 195.08 for C₇H₈ClN₄).
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) with UV detection at 254 nm .
Q. What are the stability profiles and recommended storage conditions for this compound?
- Methodological Answer : Hydrazinyl derivatives are hygroscopic and prone to oxidation. Stability studies suggest storage in airtight containers under inert gas (N₂/Ar) at −20°C, with desiccants (silica gel) to prevent hydrolysis. Accelerated degradation studies (40°C/75% RH for 4 weeks) can assess shelf-life .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) model frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Solvent effects (DMSO/water) are incorporated via polarizable continuum models (PCM). DFT-derived electrostatic potential maps identify reactive hydrazine NH groups, guiding derivatization strategies .
Q. What strategies resolve contradictions in biological activity data across studies involving hydrazinyl-indazole derivatives?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, concentrations). Standardized protocols include:
- Dose-Response Curves : IC₅₀ values across ≥3 independent replicates.
- Positive/Negative Controls : e.g., Doxorubicin for cytotoxicity assays.
- Meta-Analysis : Pool data from studies using common endpoints (e.g., % inhibition at 10 µM) and apply statistical weighting .
Q. What crystallographic refinement protocols (e.g., SHELX suite) are suitable for determining the solid-state structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation, λ=1.54178 Å) resolves molecular geometry. SHELXL refines hydrogen bonding (N–H···Cl interactions) and thermal displacement parameters. Key steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
